molecular formula C17H17FN2O B11838148 3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one

3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one

Cat. No.: B11838148
M. Wt: 284.33 g/mol
InChI Key: KHWAWXITJWCLBB-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams known for their diverse biological activities and are often studied for their potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The 4-fluorobenzyl and p-tolyl groups can be introduced via nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.

    Reduction: Reduction reactions could target the carbonyl group in the azetidinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the azetidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential pharmaceutical applications, such as antimicrobial or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, azetidinones can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one
  • 3-Amino-1-(4-chlorobenzyl)-4-(p-tolyl)azetidin-2-one

Uniqueness

3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one’s uniqueness might lie in its specific substituents, which could confer distinct biological or chemical properties compared to its analogs.

Properties

Molecular Formula

C17H17FN2O

Molecular Weight

284.33 g/mol

IUPAC Name

3-amino-1-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)azetidin-2-one

InChI

InChI=1S/C17H17FN2O/c1-11-2-6-13(7-3-11)16-15(19)17(21)20(16)10-12-4-8-14(18)9-5-12/h2-9,15-16H,10,19H2,1H3

InChI Key

KHWAWXITJWCLBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N

Origin of Product

United States

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